![molecular formula C23H27N3O2 B2898596 4-((3,5-diisopropyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 86938-59-2](/img/structure/B2898596.png)
4-((3,5-diisopropyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
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Description
4-((3,5-diisopropyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C23H27N3O2 and its molecular weight is 377.488. The purity is usually 95%.
BenchChem offers high-quality 4-((3,5-diisopropyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,5-diisopropyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that pyrazoline derivatives, which this compound is a part of, have shown affinity towards cholinesterase (ache and bche) active sites . These enzymes play a crucial role in neurological disorders like Parkinson’s disease (PD) and other age-linked disorders .
Mode of Action
The compound interacts with its targets through hydrogen bonding . The two amine groups provide hydrogen bond donors to the antipyrine carbonyl acceptor of two different molecules to form two N–H⋯O heterosynthons . These hydrogen bonds form a C (10) chain with a screw axis down the b-axis, resulting in 1D ribbons along that axis .
Biochemical Pathways
It is known that pyrazoline derivatives can potentially inhibit cholinesterase, suggesting a role in the cholinergic pathway . Inhibition of cholinesterase can increase the concentration of acetylcholine in the synaptic cleft, potentially affecting neurological functions .
Result of Action
It is suggested that pyrazoline derivatives might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders like pd and other age-linked disorders .
properties
IUPAC Name |
1,5-dimethyl-4-[[4-oxo-3,5-di(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-14(2)19-12-17(13-20(15(3)4)22(19)27)24-21-16(5)25(6)26(23(21)28)18-10-8-7-9-11-18/h7-15H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOANWVBFAYXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3C=C(C(=O)C(=C3)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-diisopropyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one |
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